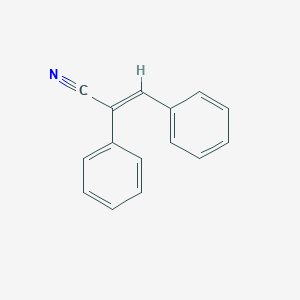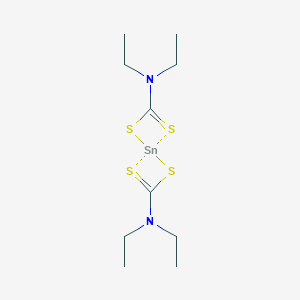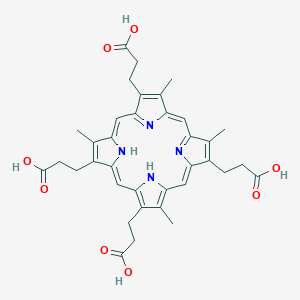
Coproporphyrin IV
Descripción general
Descripción
Coproporphyrin IV is a natural product found in Streptomyces venezuelae . It is a part of the heme biosynthetic pathway that produces porphyrins and heme . This pathway is characterized by the accumulation of toxic porphyrin precursors in the body due to deficiency of certain enzymes .
Synthesis Analysis
Coproporphyrin I (CPI) is an endogenous biomarker of organic anion transporting polypeptide 1B transporter (OATP1B) . The CPI plasma baseline was reported to increase with severity of chronic kidney disease (CKD) . A study investigated mechanisms contributing to altered CPI baseline in patients with CKD by extending a previously developed physiologically-based pharmacokinetic (PBPK) model to this patient population .
Molecular Structure Analysis
The molecular formula of Coproporphyrin IV is C36H38N4O8 . The exact mass is 654.26896418 g/mol and the monoisotopic mass is also 654.26896418 g/mol .
Chemical Reactions Analysis
Coproporphyrin I (CPI) and coproporphyrin-III (CP-III) have been identified as possible biomarkers for assessing drug-drug interactions involving hepatic drug transporters such as organic anion-transporting peptides (OATP), 1B1 and 1B3 .
Physical And Chemical Properties Analysis
The molecular weight of Coproporphyrin IV is 654.7 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 . The Rotatable Bond Count is 12 .
Aplicaciones Científicas De Investigación
Identification and Analysis in Biological Samples
- Detection in Urine and Feces: Coproporphyrin IV, along with other isomers, has been identified in urine and feces. Studies have developed methods for detecting small amounts of coproporphyrin IV in human feces, revealing its presence in both healthy individuals and patients with porphyria variegata (Jacob et al., 1991).
- Urinary and Fecal Distribution in Porphyrias: Research has analyzed the distribution and relative proportions of coproporphyrin IV in patients with various types of porphyrias, providing insights into its diagnostic significance in these conditions (Kühnel et al., 1999).
Role in Diagnostics and Biomarker Research
- As an Endogenous Biomarker: Coproporphyrin I (CPI) has been evaluated as a selective endogenous biomarker for certain drug-drug interactions. The stability and low variability in baseline concentrations make it a potential marker for pharmacokinetic studies (Barnett et al., 2018).
- In Drug Metabolism and Disposition Studies: The absorption and disposition of coproporphyrin I in animal models have been studied to support its use as a biomarker for organic anion-transporting polypeptide inhibition (Gu et al., 2020).
Synthesis and Chemical Analysis
- Synthetic Methods: Research has been conducted on the synthesis of coproporphyrins, including coproporphyrin IV, through various methods, contributing to a deeper understanding of their chemical properties (Jackson et al., 1972).
- High-Performance Liquid Chromatography (HPLC): Techniques have been developed for the isocratic separation of coproporphyrin isomers, including coproporphyrin IV, using reversed-phase systems, enhancing the analytical capabilities in porphyrin research (Wright et al., 1983).
Potential Therapeutic Applications
- Photodynamic Therapy Agent: Studies have explored the use of coproporphyrin derivatives, such as zinc-coproporphyrin III, in photodynamic therapy (PDT). These compounds have shown potential due to their ability to generate singlet oxygen and low toxicity, suggesting possible applications in cancer treatment (Yamamoto et al., 2003).
Propiedades
IUPAC Name |
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)23(7-11-35(45)46)31(39-27)16-32-24(8-12-36(47)48)20(4)28(40-32)15-30-22(6-10-34(43)44)18(2)26(38-30)13-25(17)37-29/h13-16,39-40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWJGRQLRWYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864831 | |
| Record name | 3,3',3'',3'''-(3,8,12,17-Tetramethylporphyrin-2,7,13,18-tetrayl)tetrapropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coproporphyrin IV | |
CAS RN |
18372-11-7 | |
| Record name | Coproporphyrin IV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018372117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



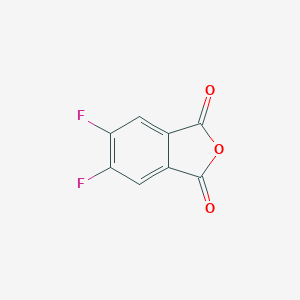
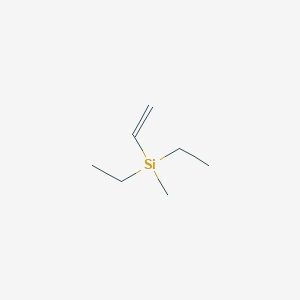
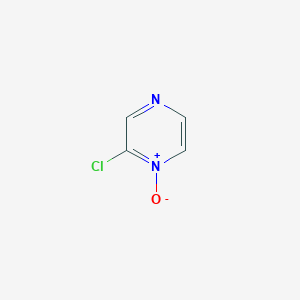
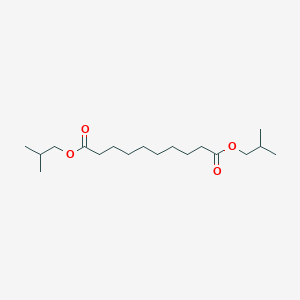
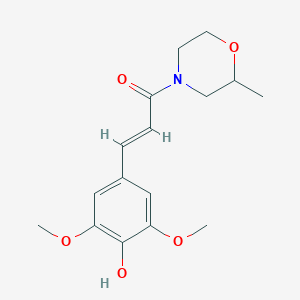
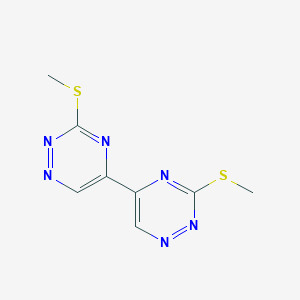
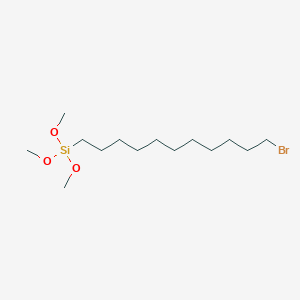


![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
